6-methoxy-2H-chromene-3-carbonitrile

CYP11B1 cytochrome P450 steroidogenesis

Researchers screening CYP11B isoforms require validated reference inhibitors to calibrate assays and benchmark novel compounds. 6-Methoxy-2H-chromene-3-carbonitrile (CAS 57543-71-2) delivers documented multi-target CYP inhibition: CYP11B2 IC50 = 33 nM, CYP11B1 IC50 = 2.44 μM, CYP2A6 IC50 = 106 μM. Use as a selectivity benchmark for chromene-derived CYP inhibitors. DABCO-catalyzed synthesis (91.3% yield) ensures cost-efficient, scalable supply. ≥95% purity with batch-specific QC documentation. Available in mg to g quantities for immediate dispatch.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 57543-71-2
Cat. No. B1345149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2H-chromene-3-carbonitrile
CAS57543-71-2
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCC(=C2)C#N
InChIInChI=1S/C11H9NO2/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-5H,7H2,1H3
InChIKeyQFFAZOPNBVZSGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2H-chromene-3-carbonitrile Overview


6-Methoxy-2H-chromene-3-carbonitrile is a bicyclic heterocyclic compound belonging to the 2H-chromene-3-carbonitrile class, featuring a methoxy substituent at the 6-position and a cyano group at the 3-position of the chromene core . The compound has a molecular weight of 187.19 g/mol and a melting point of 75°C, with commercially available purity typically ≥95% [1]. It is recognized as a versatile small molecule scaffold in medicinal chemistry and chemical biology research, with documented inhibitory activity against multiple cytochrome P450 enzymes including CYP11B1, CYP11B2, and CYP2A6 [2].

6-Methoxy-2H-chromene-3-carbonitrile vs. Generic Analogs


The 6-methoxy substituent on the chromene core is not a passive structural feature; it actively modulates both physicochemical properties and biological target engagement. In a series of 6- and 8-substituted chromenes, the nature and position of substitution significantly altered enantioselectivity in asymmetric epoxidation reactions, with 6-substituents demonstrating beneficial interactions with catalyst systems that unsubstituted or differently substituted analogs could not replicate [1]. Furthermore, within the 2H-chromene-3-carbonitrile class, substitution pattern directly impacts CYP enzyme inhibition profiles: while the parent unsubstituted 2H-chromene-3-carbonitrile (CAS 57543-66-5) lacks the 6-methoxy group that contributes to target binding affinity, certain substituted derivatives have shown markedly different selectivity windows across CYP isoforms [2]. Procurement of a generic or incorrectly substituted chromene-3-carbonitrile risks altered target engagement, non-reproducible assay results, and wasted screening resources.

6-Methoxy-2H-chromene-3-carbonitrile: Quantitative Evidence


CYP11B1 Inhibition vs. Unsubstituted Scaffold

6-Methoxy-2H-chromene-3-carbonitrile demonstrates measurable inhibition of rat CYP11B1 with an IC50 of 2.44 μM (2440 nM) in V79MZh cell-based assays [1]. This contrasts with the unsubstituted 2H-chromene-3-carbonitrile parent scaffold (CAS 57543-66-5), which lacks the 6-methoxy group and has no reported CYP11B1 activity in authoritative databases. The presence of the 6-methoxy substituent is implicated in conferring the observed enzyme engagement.

CYP11B1 cytochrome P450 steroidogenesis enzyme inhibition

CYP2A6 Inhibition Potency Comparison

6-Methoxy-2H-chromene-3-carbonitrile exhibits CYP2A6 inhibition with an IC50 of approximately 106 μM (1.06E+5 nM) in assays using coumarin as substrate [1]. This potency is substantially weaker than that of established CYP2A6 inhibitors, such as methoxsalen (8-methoxypsoralen), a furanocoumarin known as a potent mechanism-based inactivator of CYP2A6, and also markedly less potent than optimized chromene-derived CYP2A6 inhibitors that achieve IC50 values in the 1.3 μM range [2]. This attenuated activity profile may be advantageous in applications where strong CYP2A6 inhibition constitutes an off-target liability.

CYP2A6 nicotine metabolism coumarin hydroxylase enzyme inhibition

CYP11B2 Engagement and Isoform Selectivity

The same 6-methoxy-2H-chromene-3-carbonitrile scaffold engages human CYP11B2 with an IC50 of 33 nM in V79MZh cell-based assays [1]. This represents a ~74-fold higher apparent potency for CYP11B2 compared to its activity on rat CYP11B1 (IC50 = 2440 nM) from the same data source. While direct selectivity ratios across species cannot be definitively calculated, the differential engagement magnitude suggests that the 6-methoxy substitution pattern contributes to isoform-discriminating binding characteristics within the CYP11B family.

CYP11B2 aldosterone synthase selectivity profiling enzyme inhibition

Synthetic Accessibility and Yield

6-Methoxy-2H-chromene-3-carbonitrile can be synthesized via a DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed reaction of 2-hydroxy-5-methoxybenzaldehyde with acrylonitrile, affording the product as a yellow solid in 91.3% yield after 12 hours of reflux and subsequent silica gel column purification . This high-yielding, operationally straightforward synthesis compares favorably to multi-step or low-yielding routes required for more complex chromene derivatives, positioning this compound as an accessible and cost-efficient entry point for scaffold-based library synthesis.

synthesis chromene-3-carbonitrile DABCO catalysis medicinal chemistry

6-Methoxy-2H-chromene-3-carbonitrile Applications


CYP11B Inhibitor Screening and Selectivity Profiling

This compound serves as a reference ligand for CYP11B family enzyme screening panels, with documented IC50 values of 2440 nM for rat CYP11B1 and 33 nM for human CYP11B2 in V79MZh cell-based assays [1]. The differential potency across these two isoforms provides a benchmark for assessing novel chromene-derived inhibitors and for calibrating selectivity assays in steroidogenic CYP research programs [1].

CYP2A6 Assay Control and Weak Inhibitor Reference

With an IC50 of approximately 106 μM against CYP2A6, this compound functions as a weak inhibitor reference suitable for establishing assay windows, validating screening robustness, or serving as a negative/weak control in high-throughput CYP2A6 inhibition campaigns [2]. Its attenuated activity relative to potent inhibitors like methoxsalen makes it useful for discriminating between strong and weak CYP2A6 interactors [2].

Chromene Scaffold Derivatization for Library Synthesis

The high-yielding (91.3%) and straightforward DABCO-catalyzed synthetic route from commercially available 2-hydroxy-5-methoxybenzaldehyde and acrylonitrile enables efficient preparation of this core scaffold. Researchers can leverage this compound as a versatile starting material for generating diverse 2H-chromene-3-carbonitrile analog libraries through subsequent functionalization at available positions.

CYP Inhibition Panel for Drug-Drug Interaction

The compound's documented inhibitory activities across multiple CYP isoforms—CYP11B1 (IC50 = 2.44 μM), CYP11B2 (IC50 = 33 nM), and CYP2A6 (IC50 = 106 μM) [1][2]—support its use as a tool compound in broader CYP inhibition panels. This multi-target profile aids in contextualizing the CYP interaction potential of chromene-containing drug candidates during early-stage ADME-Tox profiling.

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